Cas no 33148-79-7 (1-4-(chloromethyl)-2-thienylethanone)

1-4-(chloromethyl)-2-thienylethanone structure
33148-79-7 structure
Product Name:1-4-(chloromethyl)-2-thienylethanone
CAS No:33148-79-7
MF:C7H7ClOS
MW:174.647879838943
MDL:MFCD03990646
CID:1086149
PubChem ID:329776509
Update Time:2025-04-24

1-4-(chloromethyl)-2-thienylethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Chloromethyl)thiophen-2-yl)ethanone
    • 1-[4-(Chloromethyl)-2-thienyl]ethanone
    • 1-[4-(chloromethyl)-2-thienyl]ethanone(SALTDATA: FREE)
    • 1-[4-(chloromethyl)thiophen-2-yl]ethanone
    • AKOS006280975
    • MFCD03990646
    • BS-37629
    • DTXSID10362848
    • 1-[4-(Chloromethyl)-2-thienyl]-1-ethanone
    • 33148-79-7
    • ST060291
    • DB-190990
    • 1-[4-(Chloromethyl)-2-thienyl]ethanone, AldrichCPR
    • 1-4-(chloromethyl)-2-thienylethanone
    • MDL: MFCD03990646
    • Inchi: 1S/C7H7ClOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,3H2,1H3
    • InChI Key: NCDGDGCGEPGKBS-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 173.99100
  • Monoisotopic Mass: 173.9906137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 45.31000
  • LogP: 2.68950

1-4-(chloromethyl)-2-thienylethanone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1-4-(chloromethyl)-2-thienylethanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-4-(chloromethyl)-2-thienylethanone Pricemore >>

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Additional information on 1-4-(chloromethyl)-2-thienylethanone

1-(4-(Chloromethyl)thiophen-2-yl)ethanone: A Comprehensive Overview

The compound 1-(4-(Chloromethyl)thiophen-2-yl)ethanone (CAS No. 33148-79-7) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, often referred to as chloromethyl-substituted thiophene derivative, has garnered attention due to its unique structural properties and versatile applications.

Thiophene derivatives have long been recognized for their aromatic stability and electronic properties, making them valuable in organic electronics, drug design, and catalysis. The presence of a chloromethyl group at the 4-position of the thiophene ring introduces additional functionality, enhancing the compound's reactivity and applicability in chemical transformations.

Recent studies have highlighted the role of 1-(4-(Chloromethyl)thiophen-2-yl)ethanone in organocatalysis, where it serves as a key intermediate in the synthesis of complex molecules. Its ability to act as both an electrophile and nucleophile makes it a versatile building block in organic synthesis.

In the context of drug discovery, this compound has been explored for its potential as a lead molecule in the development of anti-cancer agents. The thiophene moiety is known to exhibit bioactivity, and the chloromethyl substitution further modulates its pharmacokinetic properties, making it a promising candidate for medicinal chemistry research.

The synthesis of 1-(4-(Chloromethyl)thiophen-2-yl)ethanone typically involves multi-step processes, including Friedel-Crafts acylation and subsequent functionalization. Researchers have optimized these methods to achieve higher yields and better purity, ensuring scalability for industrial applications.

From a materials science perspective, this compound has been investigated for its potential in organic light-emitting diodes (OLEDs) and flexible electronics. Its aromaticity and conjugation properties contribute to efficient charge transport, making it a valuable component in advanced electronic materials.

Recent advancements in computational chemistry have allowed for deeper insights into the electronic structure of 1-(4-(Chloromethyl)thiophen-2-yl)ethanone. Density functional theory (DFT) studies have revealed its frontier molecular orbitals, shedding light on its reactivity patterns and guiding future synthetic strategies.

In conclusion, 1-(4-(Chloromethyl)thiophen-2-yl)ethanone (CAS No. 33148-79-7) stands out as a multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique combination of structural features and functional groups positions it as a key player in modern chemical research.

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